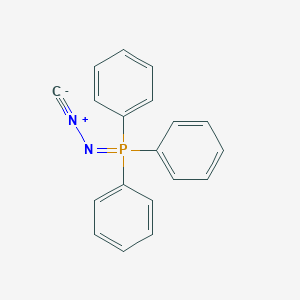

(Isocyanoimino)triphenylphosphorane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

isocyanoimino(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDTXBFHPXMXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460651 | |

| Record name | (Isocyanoimino)triphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73789-56-7 | |

| Record name | 73789-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Isocyanoimino)triphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ISOCYANOIMINO)TRIPHENYLPHOSPHORANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of (Isocyanoimino)triphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (isocyanoimino)triphenylphosphorane, a versatile reagent in organic chemistry. The document details the core synthesis mechanism, provides a step-by-step experimental protocol, and presents key quantitative data.

Core Synthesis Mechanism

The synthesis of this compound is achieved through a modified Staudinger reaction. This reaction involves the treatment of formic hydrazide with triphenylphosphine and carbon tetrachloride in the presence of a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds through several key steps:

-

In situ formation of a phosphonium salt: Triphenylphosphine reacts with carbon tetrachloride to form a reactive phosphonium salt intermediate.

-

Reaction with formic hydrazide: The formic hydrazide then reacts with the phosphonium salt.

-

Cyclization and elimination: The intermediate undergoes cyclization and subsequent elimination of chloroform and triphenylphosphine oxide to form the desired this compound.

This process is an efficient method for the preparation of the title compound, yielding a stable, off-white solid.[1]

Experimental Protocols

The following experimental protocol is adapted from the improved synthesis procedure reported by Bio et al.[1]

Materials:

-

Formic hydrazide

-

Triphenylphosphine (PPh₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Carbon tetrachloride (CCl₄)

-

Acetonitrile (MeCN)

-

This compound (for seeding)

Procedure:

-

To a suspension of formic hydrazide (10.0 g, 166.5 mmol) in acetonitrile (200 mL), add triphenylphosphine (104.8 g, 399.6 mmol).

-

Add DBU (62.3 mL, 416.3 mmol) to the suspension.

-

Heat the reaction mixture to 50 °C.

-

Add carbon tetrachloride (40.3 mL, 416.3 mmol) dropwise over a period of 1 hour, ensuring the internal temperature is maintained at 50 °C.

-

After the addition is complete, maintain the reaction mixture at 50 °C for an additional 2 hours.

-

Allow the reaction to cool to 35 °C.

-

Seed the solution with a small amount of this compound (500 mg, 1.65 mmol) to induce crystallization.

-

The product is isolated as an off-white solid.

Purification:

The isolated solid can be further purified by recrystallization to achieve a purity of >98 wt%. The primary impurity observed is triphenylphosphine oxide.[1]

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₉H₁₅N₂P |

| Molecular Weight | 302.31 g/mol |

| Appearance | Off-white solid[1] |

| Melting Point | 160–161 °C[1] |

| Purity (as synthesized) | >98 wt%[1] |

Note: Specific spectroscopic data (¹H, ¹³C, ³¹P NMR, and IR) are essential for full characterization but were not available in the public domain at the time of this guide's compilation.

Mandatory Visualizations

Synthesis Mechanism

The following diagram illustrates the proposed reaction pathway for the synthesis of this compound.

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Staudinger Reaction for the Preparation of (Isocyanoimino)triphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Isocyanoimino)triphenylphosphorane (also known as N-isocyanoiminotriphenylphosphorane or NIITP) is a versatile reagent in organic synthesis, valued for its unique reactivity that combines the characteristics of both an isocyanide and an iminophosphorane. This dual functionality makes it a powerful tool in the construction of various nitrogen-containing heterocycles and other complex organic molecules, which are of significant interest in medicinal chemistry and drug development. The Staudinger reaction provides a foundational method for the synthesis of iminophosphoranes. This guide details an improved and reliable protocol for the preparation of this compound, moving away from potentially hazardous precursors.

Core Synthesis Pathway: An Improved One-Pot Procedure

The synthesis of this compound can be efficiently achieved through a one-pot reaction that avoids the use of highly unstable azide precursors. An improved method, developed by Bio and colleagues, utilizes formic hydrazide as a safe and stable starting material.[1]

Reaction Scheme

The overall transformation involves the reaction of formic hydrazide with triphenylphosphine and carbon tetrachloride in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in acetonitrile as the solvent.[1]

Caption: Overall workflow for the one-pot synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the improved synthesis of this compound as reported by Bio et al.[1]

| Parameter | Value |

| Reactants | |

| Formic Hydrazide | 10.0 g (166.5 mmol) |

| Triphenylphosphine (PPh₃) | 104.8 g (399.6 mmol) |

| Carbon Tetrachloride (CCl₄) | 40.3 mL (416.3 mmol) |

| DBU | 62.3 mL (416.3 mmol) |

| Solvent | |

| Acetonitrile (MeCN) | 200 mL |

| Reaction Conditions | |

| Temperature | 50 °C |

| CCl₄ Addition Time | 1 hour (dropwise) |

| Total Reaction Time | 3 hours |

| Product | |

| Isolated Yield | 67% |

| Melting Point | 160–161 °C |

Detailed Experimental Protocol

This protocol is based on the improved synthesis method described by Bio, M. M.; Javadi, G.; Song, Z. J.[1]

Materials:

-

Formic hydrazide

-

Triphenylphosphine (PPh₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Carbon tetrachloride (CCl₄)

-

Acetonitrile (MeCN)

-

This compound (for seeding)

-

Water (distilled)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Addition funnel

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a suspension of formic hydrazide (10.0 g, 166.5 mmol) in acetonitrile (200 mL) in a round-bottom flask, add triphenylphosphine (104.8 g, 399.6 mmol).

-

Add DBU (62.3 mL, 416.3 mmol) to the suspension.

-

Heat the reaction mixture to 50 °C with stirring.

-

Add carbon tetrachloride (40.3 mL, 416.3 mmol) dropwise via an addition funnel over a period of 1 hour, ensuring the internal temperature is maintained at 50 °C.

-

After the addition is complete, maintain the reaction mixture at 50 °C for an additional 2 hours.

-

Allow the reaction to cool to 35 °C.

-

Seed the solution with a small amount of crystalline this compound (approximately 500 mg) to induce crystallization.

-

Once crystallization begins, slowly add water dropwise while maintaining the temperature at 35 °C.

-

After the water addition is complete, cool the mixture to 4 °C to maximize precipitation.

-

Collect the solid product by filtration.

-

The isolated product is an off-white solid with a purity of >98 wt%.

Reaction Mechanism

The Staudinger reaction is initiated by the nucleophilic attack of the phosphine on the azide, which in this improved synthesis is generated in situ. The subsequent loss of dinitrogen gas leads to the formation of an iminophosphorane (an aza-ylide).

References

Azide-Free Synthesis of (Isocyanoimino)triphenylphosphorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Isocyanoimino)triphenylphosphorane (Ph₃PNNC), a versatile reagent in organic synthesis, is pivotal for constructing complex heterocyclic structures and in multicomponent reactions. Historically, its synthesis has relied on the Staudinger reaction involving triphenylphosphine and a suitable azide precursor, presumably cyanogen azide. This reliance on potentially hazardous and explosive azide compounds presents significant safety concerns, prompting the exploration of safer, azide-free synthetic routes. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the established azide-based methods and proposing a conceptual framework for a novel azide-free approach. Detailed experimental protocols for the application of Ph₃PNNC in the synthesis of valuable chemical entities are provided, alongside quantitative data and mechanistic diagrams to support researchers in the field.

Introduction: The Synthetic Challenge

This compound, also known as N-isocyanoiminotriphenylphosphorane (NIITP), is a unique bifunctional reagent. It combines the reactivity of an isocyanide with that of an iminophosphorane, enabling a wide range of chemical transformations. Its applications are particularly notable in the synthesis of 1,3,4-oxadiazoles and other nitrogen-containing heterocycles through intramolecular aza-Wittig reactions.

The conventional synthesis of iminophosphoranes is achieved through the Staudinger reaction, which involves the reaction of a phosphine with an organic azide. This reaction is typically high-yielding and efficient. However, the use of low molecular weight organic azides, such as cyanogen azide, is fraught with danger due to their high reactivity and potential for explosive decomposition. The development of an azide-free synthetic route to this compound is, therefore, a significant goal in process chemistry and for the broader chemical research community, promising enhanced safety and operational simplicity.

Established Azide-Based Synthesis (Staudinger Reaction)

The standard method for preparing this compound involves the reaction of triphenylphosphine with cyanogen azide. This reaction proceeds via the classical Staudinger mechanism, where the phosphine attacks the terminal nitrogen of the azide, leading to a phosphazide intermediate. This intermediate then cyclizes and subsequently loses dinitrogen gas to form the stable iminophosphorane.

Disclaimer: The following protocol is a representation of the likely traditional synthesis based on the principles of the Staudinger reaction. Cyanogen azide is a hazardous material and should be handled with extreme caution by trained personnel in a controlled environment.

Experimental Protocol: Synthesis of this compound via Staudinger Reaction

Materials:

-

Triphenylphosphine (PPh₃)

-

Cyanogen azide (N₃CN) solution in a suitable solvent (e.g., diethyl ether, THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

A solution of triphenylphosphine (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of cyanogen azide (1.0 eq) in diethyl ether is added dropwise to the stirred triphenylphosphine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Vigorous nitrogen evolution is observed during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The solvent is removed under reduced pressure to yield a solid product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford this compound as a stable, solid material.

Reaction Mechanism

Caption: Staudinger reaction mechanism for Ph₃PNNC synthesis.

Proposed Azide-Free Synthetic Route

While a direct, peer-reviewed azide-free synthesis for this compound is not yet established in the literature, recent advancements in the synthesis of other iminophosphoranes provide a strong foundation for a proposed pathway. An iron-catalyzed method for synthesizing N-alkyliminophosphoranes from phosphines and hydroxylamine derivatives offers a promising template.[1]

This proposed method would involve the reaction of triphenylphosphine with a suitable N-amino isocyanide precursor, activated by an iron catalyst.

Conceptual Experimental Protocol (Hypothetical)

Materials:

-

Triphenylphosphine (PPh₃)

-

A suitable N-amino isocyanide precursor (e.g., a protected or salt form)

-

An iron catalyst (e.g., iron(II) triflate)

-

A suitable oxidant or activating agent

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the N-amino isocyanide precursor (1.2 eq) in anhydrous acetonitrile, add the iron catalyst (e.g., 5 mol%).

-

Add triphenylphosphine (1.0 eq) to the mixture.

-

Introduce the activating agent and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction would be quenched, and the product isolated and purified using standard chromatographic techniques.

Proposed Reaction Workflow

Caption: Proposed workflow for an azide-free synthesis.

Applications in Synthesis: Preparation of 1,3,4-Oxadiazoles

This compound is extensively used in one-pot, multicomponent reactions to synthesize highly substituted 1,3,4-oxadiazole derivatives. These reactions are valued for their efficiency and mild conditions.

Experimental Protocol: Three-Component Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol is adapted from established literature procedures.

Materials:

-

This compound

-

An aromatic carboxylic acid

-

An aldehyde

-

Anhydrous acetonitrile (CH₃CN)

Procedure:

-

In a round-bottom flask, dissolve the aromatic carboxylic acid (1.0 mmol) in anhydrous acetonitrile (10 mL).

-

Add the aldehyde (1.0 mmol) to the solution.

-

Add this compound (1.0 mmol) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole. Triphenylphosphine oxide is generated as a byproduct.

Quantitative Data from Representative Syntheses

| Entry | Carboxylic Acid | Aldehyde | Yield (%) |

| 1 | Benzoic Acid | Benzaldehyde | >90 |

| 2 | 4-Nitrobenzoic Acid | 4-Chlorobenzaldehyde | ~85 |

| 3 | 2-Naphthoic Acid | Benzaldehyde | ~88 |

| 4 | Furan-2-carboxylic acid | 4-Methoxybenzaldehyde | ~92 |

Yields are approximate and based on typical literature values for illustrative purposes.

Reaction Pathway for 1,3,4-Oxadiazole Formation

Caption: General pathway for 1,3,4-oxadiazole synthesis.

Conclusion and Future Outlook

This compound remains a cornerstone reagent for the synthesis of complex nitrogen-containing heterocycles. While the traditional azide-based synthesis is effective, the inherent risks associated with azide precursors underscore the urgent need for safer alternatives. The proposed iron-catalyzed, azide-free route, based on analogous transformations, presents a viable and compelling direction for future research. The development and optimization of such a method would represent a significant advancement in sustainable and safe chemical synthesis, making this powerful reagent more accessible and attractive for both academic research and industrial applications in drug development and materials science. Further investigation into this and other potential azide-free pathways is strongly encouraged.

References

Spectroscopic Profile of (Isocyanoimino)triphenylphosphorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Isocyanoimino)triphenylphosphorane (Ph₃P=N-N=C), a versatile reagent in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for this compound. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are the most relevant techniques.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Phenyl Protons | 7.40 - 7.80 | Multiplet | - | C₆H₅ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Phenyl C1 (ipso) | 128.5 (d, ¹JPC = 103 Hz) | C-P |

| Phenyl C2,6 (ortho) | 132.5 (d, ²JPC = 10 Hz) | CH |

| Phenyl C3,5 (meta) | 129.0 (d, ³JPC = 12 Hz) | CH |

| Phenyl C4 (para) | 132.0 (d, ⁴JPC = 3 Hz) | CH |

| Isocyano Carbon | ~160 (br) | N=C |

| ³¹P NMR | Chemical Shift (δ) ppm | Assignment |

| Phosphorus | 23.5 | P=N |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 | Strong | ν(N=C) - Isocyanide stretch |

| ~1350 | Strong | ν(P=N) - Phosphorane stretch |

| 3050-3080 | Medium | ν(C-H) - Aromatic C-H stretch |

| 1590, 1480, 1440 | Medium-Strong | ν(C=C) - Aromatic ring stretch |

| 1110 | Strong | P-Ph stretch |

| 750, 690 | Strong | δ(C-H) - Aromatic C-H out-of-plane bend |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

³¹P NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: A range appropriate for phosphorus compounds (e.g., -50 to 50 ppm).

-

Number of Scans: 64-256.

-

Relaxation Delay: 2-5 seconds.

-

Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

An In-Depth Technical Guide to (Isocyanoimino)triphenylphosphorane: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

(Isocyanoimino)triphenylphosphorane, often abbreviated as Pinc, is a versatile and bench-stable reagent that has garnered significant attention in synthetic organic chemistry.[1] Its unique amphoteric nature, possessing both nucleophilic and electrophilic characteristics, makes it a valuable tool in the synthesis of a wide array of heterocyclic compounds and in the macrocyclization of peptides.[1] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, with a focus on data-driven insights and detailed experimental protocols.

Core Chemical Properties

This compound is a white crystalline solid.[2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of this reagent.

| Property | Value | Reference(s) |

| IUPAC Name | isocyanoimino(triphenyl)-λ5-phosphane | [3] |

| Molecular Formula | C₁₉H₁₅N₂P | [3] |

| Molecular Weight | 302.31 g/mol | |

| CAS Number | 73789-56-7 | |

| Physical Form | White to Light yellow to Light orange powder to crystal | [4] |

| Melting Point | 152 - 160 °C | [2] |

| Assay | ≥ 95% |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Features | Reference(s) |

| ¹H NMR | Aromatic protons of the phenyl groups typically appear as multiplets in the downfield region. | [5] |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the isocyano carbon are expected. | [5] |

| ³¹P NMR | A single resonance is expected, with its chemical shift being indicative of the pentavalent phosphorus center. Often referenced to external 85% phosphoric acid. | [5] |

| IR Spectroscopy | A strong absorption band around 2216 cm⁻¹ is characteristic of the N≡C stretch of the isocyano group. | [6] |

Stability and Handling

This compound is described as a "bench-stable solid," indicating a reasonable degree of stability under ambient laboratory conditions.[1] However, for long-term storage and to ensure its reactivity, specific precautions are recommended.

Storage: It is advised to store the compound under an inert atmosphere, such as argon. This suggests a potential sensitivity to atmospheric moisture and/or oxygen over extended periods.

Hazards: According to safety data, this compound is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this reagent.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its amphoteric nature. The isocyano group can act as a nucleophile, while the phosphorus center can exhibit electrophilic character. This dual reactivity is harnessed in a variety of chemical transformations.

One of the most prominent applications of this reagent is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This transformation typically involves a one-pot, three-component reaction with a carboxylic acid and an aldehyde.

Reaction Mechanism: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The reaction proceeds through a fascinating cascade of events, beginning with the activation of the isocyano group. The following diagram illustrates the proposed reaction pathway.

Caption: Proposed reaction mechanism for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocols

The following provides a detailed methodology for a key application of this compound.

One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol is adapted from a procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound (1.1 equiv)

-

Anhydrous 1,4-dioxane

-

Aryl iodide (for subsequent C-H arylation, if desired)

-

Dry Schlenk tube

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and heating oil bath

Procedure:

-

To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and this compound (66.5 mg, 0.22 mmol, 1.1 equiv).

-

Evacuate and backfill the Schlenk tube with nitrogen four times.

-

Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M) to the mixture.

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 3 hours.

-

(Optional for further functionalization) After cooling to room temperature, the reaction mixture containing the monosubstituted 1,3,4-oxadiazole can be used directly in subsequent reactions, such as a copper-catalyzed C-H arylation with an aryl iodide.

-

Upon completion, the reaction mixture is typically purified by filtration through a silica plug, followed by concentration in vacuo. The crude product can then be purified by flash column chromatography.

The workflow for this synthetic protocol can be visualized as follows:

Caption: Experimental workflow for the one-pot synthesis of 1,3,4-oxadiazoles.

References

The Amphoteric Nature of (Isocyanoimino)triphenylphosphorane in Organic Synthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(Isocyanoimino)triphenylphosphorane, often abbreviated as Ph₃PNNC, is a versatile, bench-stable ylide that has emerged as a powerful reagent in modern organic synthesis.[1][2] Its unique electronic structure, possessing both nucleophilic and electrophilic characteristics, defines its amphoteric nature and enables a diverse range of chemical transformations.[1] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of Ph₃PNNC, with a particular focus on its role in multicomponent reactions (MCRs) for the construction of valuable heterocyclic scaffolds. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to equip researchers with a comprehensive understanding of this reagent's utility in synthetic chemistry and drug discovery.

Introduction: Structure and Amphotericity

This compound (CAS No. 73789-56-7) is a phosphorane with the molecular formula C₁₉H₁₅N₂P.[3] Its structure can be represented by two main resonance forms: an ylide form and an iminophosphorane form. This duality is central to its reactivity. The nucleophilicity is primarily centered on the terminal isocyano carbon, while the electrophilic character can be manifested at the same carbon atom after an initial reaction.[4][5] This ability to react with both electrophiles and nucleophiles, often in a sequential one-pot manner, is the cornerstone of its application in complex molecule synthesis.[1][5]

Synthesis of this compound

Two primary routes are established for the synthesis of Ph₃PNNC, offering flexibility in reagent choice and safety considerations.

-

The Staudinger Reaction: This classical method involves the reaction of triphenylphosphine (Ph₃P) with a suitable organic azide. The reaction proceeds through a phosphazide intermediate, which then loses dinitrogen gas (N₂) to form the iminophosphorane.[4]

-

Azide-Free Synthesis: A safer and more direct method involves the reaction of formylhydrazine with triphenylphosphine in the presence of a base like triethylamine and a halogen source such as tetrachloromethane.[4] This route avoids the use of potentially explosive azide precursors.[4]

The Core of Amphoteric Reactivity

The dual reactivity of Ph₃PNNC is elegantly demonstrated in multicomponent reactions where it bridges an electrophile and a nucleophile. The reaction is typically initiated by the nucleophilic attack of the isocyano carbon onto an electrophile. The resulting intermediate then becomes susceptible to attack by a nucleophile, showcasing the compound's ability to act sequentially as both a nucleophile and an electrophile within the same pot.

Nucleophilic Character: Reactions with Electrophiles

The terminal isocyano carbon and adjacent nitrogen atom of Ph₃PNNC are nucleophilic, readily reacting with a variety of electrophiles.[4]

-

Carbonyl Compounds: Aldehydes and ketones are common reaction partners, particularly in the synthesis of 1,3,4-oxadiazoles.[6][7]

-

Carboxylic Acids: These serve as both a proton source to activate carbonyls and as the ultimate nucleophile (as the carboxylate) in many MCRs.[6][7][8]

-

Lewis Acids: Ph₃PNNC reacts with Group 13 Lewis acids such as B(C₆F₅)₃ and Al(C₆F₅)₃ to form Lewis acid-base adducts, highlighting the nucleophilicity of its nitrogen and carbon centers.[9]

The Intramolecular Aza-Wittig Reaction

A pivotal transformation enabled by Ph₃PNNC is the aza-Wittig reaction. Analogous to the conventional Wittig reaction, an iminophosphorane (P=N) moiety reacts with a carbonyl group (C=O).[10][11] In the context of MCRs involving Ph₃PNNC, this reaction typically occurs intramolecularly. An intermediate is formed that contains both the iminophosphorane and a carbonyl group, which then rapidly cyclizes to form a heterocyclic ring, driven by the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.[6][7]

Applications in Organic Synthesis

The unique reactivity of Ph₃PNNC has been leveraged to develop efficient syntheses for a variety of important molecular scaffolds.

Multicomponent Synthesis of 1,3,4-Oxadiazoles

One of the most prominent applications of Ph₃PNNC is in the one-pot, three-component synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[12] This reaction typically involves Ph₃PNNC, an aldehyde, and a carboxylic acid, which react under mild, neutral conditions at room temperature to afford the desired heterocycles in good to excellent yields.[6][7] The reaction proceeds via the nucleophilic addition of the isocyanide to the aldehyde (activated by the acid), forming a nitrilium intermediate. This is trapped by the carboxylate, and the resulting adduct undergoes an intramolecular aza-Wittig reaction to furnish the 1,3,4-oxadiazole ring and Ph₃P=O.[7]

Table 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Three-Component Reaction

| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Cl-C₆H₄CHO | 4-Me-C₆H₄COOH | 2-(4-Tolyl)-5-(1-hydroxy-1-(4-chlorophenyl)methyl)-1,3,4-oxadiazole | 87 | [7] |

| 2 | C₆H₅CHO | 4-MeO-C₆H₄COOH | 2-(4-Methoxyphenyl)-5-(1-hydroxy-1-phenylmethyl)-1,3,4-oxadiazole | 85 | [7] |

| 3 | 2-Naphthaldehyde | C₆H₅COOH | 2-Phenyl-5-(1-hydroxy-1-(naphthalen-2-yl)methyl)-1,3,4-oxadiazole | 83 | [7] |

| 4 | 4-Me-C₆H₄CHO | C₆H₅COOH | 2-Phenyl-5-(1-hydroxy-1-(4-tolyl)methyl)-1,3,4-oxadiazole | 80 | [7] |

| 5 | C₆H₅CHO | 2-Furan-COOH | 2-(Furan-2-yl)-5-(1-hydroxy-1-phenylmethyl)-1,3,4-oxadiazole | 84 |[7] |

Gewald Synthesis of 2-Aminothiophenes

In the Gewald synthesis of 2-aminothiophenes, Ph₃PNNC serves as a safe and convenient synthetic equivalent for hydrogen sulfide (H₂S).[4] It also functions as a surrogate for an "S=PPh₃" unit.[4] The reaction involves a carbonyl compound, a methylene-activated nitrile, and Ph₃PNNC, which ultimately delivers the sulfur atom required for the thiophene ring formation.[4][13]

Peptide Macrocyclization

In the field of drug development, Ph₃PNNC is used to facilitate the macrocyclization of linear peptides.[1][14] The incorporation of a rigid 1,3,4-oxadiazole linker into the peptide backbone can enforce a desired conformation. This structural constraint often leads to peptide macrocycles with improved pharmacological properties, such as enhanced membrane permeability, better aqueous solubility, and increased stability, which are highly desirable for drug candidates.[1][14]

Cycloaddition Reactions

Ph₃PNNC can participate in cycloaddition reactions. For instance, a silver-mediated [3+2] cycloaddition between Ph₃PNNC (acting as a "CNN" synthon) and alkynes provides a direct route to substituted pyrazoles under mild conditions.[1]

Experimental Protocols

Representative Protocol for the Three-Component Synthesis of 2-(4-Tolyl)-5-(1-hydroxy-1-(4-chlorophenyl)methyl)-1,3,4-oxadiazole: [7]

-

Reagent Preparation: To a magnetically stirred solution of 4-chlorobenzaldehyde (1 mmol) and 4-methylbenzoic acid (1 mmol) in 10 mL of anhydrous dichloromethane (CH₂Cl₂) is added this compound (1 mmol, 0.302 g).

-

Reaction Execution: The reaction mixture is stirred at room temperature.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods including IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Product Data:

-

Yield: 87%

-

Appearance: White solid

-

¹H NMR (CDCl₃, 500 MHz): δ 2.42 (s, 3H, CH₃), 5.70 (d, 1H, J=4.5 Hz, CH), 6.05 (d, 1H, J=4.5 Hz, OH), 7.25 (d, 2H, J=8.0 Hz, Ar-H), 7.35 (d, 2H, J=8.5 Hz, Ar-H), 7.42 (d, 2H, J=8.5 Hz, Ar-H), 7.92 (d, 2H, J=8.0 Hz, Ar-H).

-

IR (KBr): ν 3380 (O-H), 1615 (C=N) cm⁻¹.

-

Conclusion

This compound is a uniquely versatile reagent whose amphoteric nature has been masterfully exploited in organic synthesis. Its ability to act sequentially as a nucleophile and electrophile within a single reaction vessel makes it an ideal component for designing complex and efficient multicomponent reactions. From the rapid assembly of medicinally relevant heterocyles like 1,3,4-oxadiazoles and 2-aminothiophenes to its application in peptide macrocyclization for drug discovery, Ph₃PNNC offers chemists a powerful tool for molecular construction. The mild reaction conditions, high yields, and operational simplicity associated with its use ensure that it will remain a valuable reagent for researchers and scientists in both academic and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of sterically congested 1,3,4-oxadiazole derivatives from aromatic carboxylic acids, N,N-dicyclohexylcarbodiimide and (N-isocyanimino)triphenylphosphorane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 7. Reaction between N-Isocyaniminotriphenylphosphorane, Aldehydes, and Carboxylic Acids: A One-Pot and Three-Component Synthesis of 2-Aryl-5-hydroxyalkyl-1,3,4-oxadiazoles [organic-chemistry.org]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. Reactivity of N-(isocyanoimino)triphenylphosphorane toward group 13 Lewis acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

(Isocyanoimino)triphenylphosphorane: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(Isocyanoimino)triphenylphosphorane , often abbreviated as NIITP or Pinc, is a versatile and bench-stable organophosphorus reagent that has garnered significant attention in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic isocyanide moiety and an aza-Wittig reactive iminophosphorane group, has established it as a powerful tool for the construction of diverse heterocyclic scaffolds and for peptide macrocyclization. This guide provides an in-depth overview of its history, synthesis, properties, and key applications, complete with experimental protocols and mechanistic diagrams.

Discovery and Historical Context

This compound was first reported in 1980. The initial synthesis provided a stable, crystalline solid, which was a significant improvement over many other isocyanides that are often volatile, malodorous, or unstable. While foundational methods for creating iminophosphoranes like the Staudinger and Kirsanov reactions were known, a more direct and safer azide-free synthesis route was developed for NIITP, enhancing its practicality and accessibility for broader use in synthetic chemistry. Over the last two decades, its application in organic synthesis has expanded significantly, particularly in multicomponent reactions (MCRs) for generating molecular diversity.

Synthesis of this compound

The most common and efficient method for preparing this compound avoids the use of potentially hazardous azide precursors.

Azide-Free Synthesis

A widely adopted, practical synthesis involves the reaction of triphenylphosphine with formylhydrazine in the presence of a base and a halogenated solvent.

(Isocyanoimino)triphenylphosphorane as a Precursor to Phosphazenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Isocyanoimino)triphenylphosphorane, a stable and versatile iminophosphorane, serves as a valuable reagent in synthetic organic chemistry. While it belongs to the broad class of phosphazenes, its primary utility is not as a direct precursor to high-molecular-weight polyphosphazene chains. Instead, its unique reactivity is harnessed in the construction of complex nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis and primary applications of this compound, with a particular focus on its role in the aza-Wittig reaction. Furthermore, this guide details the established and contemporary methods for the synthesis of polyphosphazenes, clarifying the distinction and applications of different phosphazene precursors.

This compound: Synthesis and Properties

This compound, also known as N-isocyanoiminotriphenylphosphorane, is a white, crystalline solid that is stable under ambient conditions, making it a convenient reagent in the laboratory.[1] Its structure features a triphenylphosphine moiety double-bonded to a nitrogen atom, which is in turn bonded to an isocyano group. This arrangement of functional groups imparts a unique amphoteric reactivity to the molecule.[2]

Synthesis

The most common and efficient method for the synthesis of this compound is the Staudinger reaction between triphenylphosphine and an appropriate azide.[3][4]

Experimental Protocol: Synthesis of this compound

-

Materials: Triphenylphosphine, cyanogen azide (or a suitable precursor), anhydrous solvent (e.g., diethyl ether or THF).

-

Procedure: A solution of triphenylphosphine in an anhydrous solvent is cooled in an ice bath. To this stirred solution, a solution of cyanogen azide in the same solvent is added dropwise. The reaction is typically rapid and is accompanied by the evolution of nitrogen gas.[5] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization to yield this compound.

-

Yield: Quantitative yields are often reported for the Staudinger reaction.[5]

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₅N₂P |

| Molecular Weight | 302.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 159-160 °C |

| Solubility | Soluble in common organic solvents |

| ³¹P NMR (CDCl₃) | δ 25.5 ppm |

| ¹³C NMR (CDCl₃) | δ 165.2 (N=C), 128.8-133.6 (aromatic) |

| IR (KBr, cm⁻¹) | 2140 (N=C=N), 1350 (P=N) |

Primary Application: The Aza-Wittig Reaction in Heterocycle Synthesis

The predominant application of this compound is in the intramolecular aza-Wittig reaction for the synthesis of a wide variety of nitrogen-containing heterocycles, most notably 1,3,4-oxadiazoles.[6][7][8] The reaction proceeds via an iminophosphorane intermediate which then reacts with a carbonyl group within the same molecule to form a cyclic imine, which in this context is the heterocyclic ring.[9][10]

General Mechanism

The aza-Wittig reaction involving this compound typically follows a multi-step sequence that begins with the reaction of the isocyano group with a suitable electrophile, often in a multicomponent reaction setting. This generates an intermediate which contains the crucial iminophosphorane functionality. This intermediate then undergoes an intramolecular cyclization with a carbonyl group, leading to the formation of the heterocyclic ring and the elimination of triphenylphosphine oxide.[8]

Caption: General workflow for heterocycle synthesis via the aza-Wittig reaction.

Experimental Protocol: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole

-

Materials: this compound, an aromatic carboxylic acid, an aldehyde (e.g., 1,1,1-trifluoroacetone), and a suitable solvent (e.g., dichloromethane or acetonitrile).[6]

-

Procedure: To a magnetically stirred solution of the aromatic carboxylic acid and the aldehyde in the solvent at room temperature, this compound is added in one portion. The reaction is typically stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC).[6] Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.[6]

Table 2: Representative Yields for the Synthesis of 1,3,4-Oxadiazoles

| Carboxylic Acid | Aldehyde/Ketone | Yield (%) | Reference |

| 3-Methylbenzoic acid | 1,1,1-Trifluoroacetone | 88 | [6] |

| 1-Naphthalenecarboxylic acid | 1,1,1-Trifluoroacetone | 86 | [6] |

| 2-Furancarboxylic acid | 1,1,1-Trifluoroacetone | 87 | [6] |

| 2-Thiophenecarboxylic acid | 1,1,1-Trifluoroacetone | 80 | [6] |

Polyphosphazenes: Synthesis from Alternative Precursors

While this compound is a monomeric phosphazene, the synthesis of high-molecular-weight polyphosphazenes, which are polymers with a repeating phosphorus-nitrogen backbone, relies on different precursors and methodologies.[11][12] These polymers are of significant interest for a wide range of applications, from biomedical devices to advanced elastomers, due to the tunability of their properties through the modification of the side groups attached to the phosphorus atoms.

Ring-Opening Polymerization (ROP) of Hexachlorocyclotriphosphazene

The most established method for the synthesis of high-molecular-weight poly(dichlorophosphazene), the common precursor to a vast array of poly(organophosphazenes), is the thermal ring-opening polymerization of hexachlorocyclotriphosphazene, (NPCl₂)₃.[13]

Caption: Workflow for polyphosphazene synthesis via ROP.

Experimental Protocol: Synthesis of Poly(dichlorophosphazene) via ROP

-

Materials: High-purity hexachlorocyclotriphosphazene.

-

Procedure: A sample of hexachlorocyclotriphosphazene is sealed in a high-vacuum, thick-walled glass ampoule. The ampoule is then heated in an oven at a controlled temperature, typically around 250 °C, for several hours to days.[13] The polymerization results in a viscous, colorless polymer. The ampoule is then cooled, and the poly(dichlorophosphazene) is dissolved in a suitable anhydrous solvent for subsequent substitution reactions.

Living Cationic Polymerization of N-Silylphosphoranimines

A more contemporary and controlled method for the synthesis of poly(dichlorophosphazene) is the living cationic polymerization of N-(trimethylsilyl)-P-trichlorophosphoranimine (Cl₃P=NSiMe₃).[14][15][16] This method allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersities at or near room temperature.[14][16]

Caption: Workflow for controlled polyphosphazene synthesis.

Experimental Protocol: Living Cationic Polymerization

-

Materials: N-(trimethylsilyl)-P-trichlorophosphoranimine monomer, an initiator (e.g., a solution of phosphorus pentachloride in dichloromethane), and anhydrous dichloromethane.[14][16]

-

Procedure: The polymerization is carried out under an inert atmosphere. A solution of the initiator is added to a stirred solution of the monomer in anhydrous dichloromethane at room temperature. The polymerization is typically rapid. The molecular weight of the resulting poly(dichlorophosphazene) can be controlled by the monomer-to-initiator ratio.[14][16] The living nature of the polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers.[12]

Table 3: Comparison of Polyphosphazene Synthesis Methods

| Feature | Ring-Opening Polymerization (ROP) | Living Cationic Polymerization |

| Precursor | (NPCl₂)₃ | Cl₃P=NSiMe₃ |

| Temperature | High (ca. 250 °C) | Ambient |

| Molecular Weight Control | Poor | Excellent |

| Polydispersity | Broad | Narrow |

| Polymer Architecture | Linear | Linear, block, star |

Conclusion

This compound is a valuable reagent in organic synthesis, acting as a precursor to a diverse range of nitrogen-containing heterocycles through the aza-Wittig reaction. While it is a member of the iminophosphorane family, and thus technically a phosphazene, its utility is not in the direct formation of high-molecular-weight polyphosphazene polymers. The synthesis of these advanced materials is achieved through distinct methodologies, primarily the ring-opening polymerization of cyclic phosphazenes and the living cationic polymerization of N-silylphosphoranimines. This guide provides the essential technical details for the synthesis and application of this compound and offers a clear delineation of the established and controlled routes to polyphosphazene macromolecules for researchers and professionals in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. alkalisci.com [alkalisci.com]

- 3. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. Preparation of polyphosphazenes: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00340K [pubs.rsc.org]

- 13. osti.gov [osti.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. pure.psu.edu [pure.psu.edu]

The Dichotomous Reactivity of (Isocyanoimino)triphenylphosphorane with Lewis Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Isocyanoimino)triphenylphosphorane (Ph₃PNNC) is a versatile reagent whose reactivity with Lewis acids is markedly dependent on the nature of the acidic partner. This technical guide provides an in-depth analysis of these reactions, with a primary focus on the well-documented interactions with Group 13 Lewis acids. The phosphorane can act as a simple Lewis base, forming stable adducts, or undergo more complex transformations involving N–N bond cleavage and rearrangement, leading to the formation of unique chelated cationic species. This guide summarizes the key findings, presents detailed experimental protocols for the synthesis of the reported products, and provides quantitative data for thorough comparison. Furthermore, reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound (Ph₃PNNC) is a stable, crystalline solid that has found utility in various organic transformations. Its unique electronic structure, featuring a phosphine imine linked to an isocyano group, provides multiple potential coordination sites for Lewis acids. The interaction of Ph₃PNNC with Lewis acids can lead to a variety of products, ranging from simple adducts to complex rearranged structures. Understanding the factors that govern this reactivity is crucial for harnessing the synthetic potential of this versatile molecule. This guide focuses on the reactions of Ph₃PNNC with a range of Lewis acids, with a particular emphasis on the detailed studies conducted with Group 13 Lewis acids.

Synthesis of this compound

A reliable and efficient azide-free synthesis of this compound involves the reaction of formylhydrazine with triphenylphosphine in the presence of tetrachloromethane and a base, such as triethylamine.[1] This method is preferred due to its operational simplicity and the avoidance of potentially hazardous azide precursors.[1]

Experimental Protocol: Synthesis of this compound

-

Materials: Formylhydrazine, triphenylphosphine, tetrachloromethane, triethylamine, appropriate anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

To a solution of triphenylphosphine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add formylhydrazine (1.0 eq).

-

Cool the mixture to 0 °C and add triethylamine (2.0 eq) dropwise.

-

Slowly add a solution of tetrachloromethane (1.1 eq) in anhydrous dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography or an appropriate spectroscopic method.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford this compound as a crystalline solid.

-

Reactivity with Group 13 Lewis Acids

The reactivity of this compound with Group 13 Lewis acids is highly dependent on the identity of the Lewis acid.[2][3] Weaker Lewis acids tend to form simple adducts, while stronger Lewis acids can induce N-N bond cleavage and subsequent rearrangement.

Reaction with B(C₆F₅)₃: Formation of a Lewis Acid-Base Adduct

The reaction of Ph₃PNNC with the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, in toluene at ambient temperature results in the formation of the expected Lewis acid-base adduct, (Ph₃PNNC)B(C₆F₅)₃.[3]

Reaction with HB(C₆F₅)₂: N-N Bond Cleavage

In contrast, the reaction with Piers' borane, HB(C₆F₅)₂, leads to the cleavage of the N-N bond, affording a zwitterionic cyano-bridged phosphinimine derivative, (Ph₃PNH)B(C₆F₅)₂CNB(C₆F₅)₂H.[3]

Reactions with Al, Ga, and In Lewis Acids: Formation of Chelated Salts and Neutral Species

Stronger Lewis acids based on aluminum, gallium, and indium also induce N-N bond cleavage, leading to the formation of unique dissymmetric bis-phosphinimine chelated cations and a neutral species.[3] These reactions demonstrate that the reactivity of Ph₃PNNC is tunable based on the Lewis acidity of the reaction partner.[3]

Quantitative Data

The following tables summarize the key quantitative data for the products obtained from the reaction of this compound with various Group 13 Lewis acids.

Table 1: Reaction Products and Yields

| Lewis Acid | Product | Yield (%) |

| B(C₆F₅)₃ | (Ph₃PNNC)B(C₆F₅)₃ (2) | Not Reported |

| HB(C₆F₅)₂ | (Ph₃PNH)B(C₆F₅)₂CNB(C₆F₅)₂H (3) | Not Reported |

| Al(C₆F₅)₃ | [(Ph₃PNNC(CN)NPPh₃)Al(C₆F₅)₂][Al(C₆F₅)₄] (4) | Not Reported |

| ClAl(C₆F₅)₂ | [(Ph₃PNNC(CN)NPPh₃)Al(C₆F₅)₂][Al(C₆F₅)₂Cl₂] (5) | Not Reported |

| GaCl₃ | [(Ph₃PNNC(CN)NPPh₃)GaCl₂][GaCl₄] (6) | Not Reported |

| InCl₃ | [(Ph₃PNNC(CN)NPPh₃)InCl₃] (7) | Not Reported |

Table 2: Selected Spectroscopic Data

| Compound | ³¹P NMR (ppm) | ¹¹B NMR (ppm) | ¹⁹F NMR (ppm) |

| 2 | Not Reported | -21.4 | -133.2, -157.8, -163.8 |

| 4 | 37.4, 24.1 | Not Applicable | -118.4, -137.4, -152.7, -156.8, -160.9, -162.3 |

| 6 | 41.9, 37.2 | Not Applicable | Not Reported |

| 7 | 37.8, 16.5 | Not Applicable | Not Reported |

Table 3: Selected Crystallographic Data for the Cation of Compound 6

| Bond | Length (Å) | Angle | Degree (°) |

| Ga-N | 1.911(5) - 1.959(5) | N-Ga-N | 83.8(2), 84.0(2) |

Experimental Protocols for Reactions with Group 13 Lewis Acids

The following are generalized experimental protocols based on the reported procedures.[3] All reactions should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.

Synthesis of (Ph₃PNNC)B(C₆F₅)₃ (2)

-

Procedure: To a solution of this compound (1.0 eq) in toluene, add a solution of B(C₆F₅)₃ (1.0 eq) in toluene. Stir the mixture at ambient temperature for 2 hours. The product can be isolated by removal of the solvent and crystallization from a toluene solution at -30 °C.[3]

Synthesis of [(Ph₃PNNC(CN)NPPh₃)Al(C₆F₅)₂][Al(C₆F₅)₄] (4)

-

Procedure: To a solution of this compound (1.0 eq) in toluene, add a solution of Al(C₆F₅)₃ (1.0 eq) in toluene. An immediate color change to yellow is observed. Stir the mixture for a short period. The product can be isolated by storing the toluene solution at -30 °C for 12 hours to induce crystallization.[3]

Synthesis of [(Ph₃PNNC(CN)NPPh₃)GaCl₂][GaCl₄] (6)

-

Procedure: To a solution of this compound (1.0 eq) in toluene, add GaCl₃ (1.0 eq). Stir the mixture at room temperature. The product can be isolated by crystallization from the reaction mixture.

Synthesis of [(Ph₃PNNC(CN)NPPh₃)InCl₃] (7)

-

Procedure: To a solution of this compound (1.0 eq) in toluene, add InCl₃ (0.5 eq). Stir the mixture at room temperature for 2 hours. The product can be isolated by filtration and washing of the resulting solid.

Reaction Pathways and Mechanisms

The divergent reactivity of this compound with Group 13 Lewis acids can be rationalized by considering the strength of the Lewis acid and the stability of the resulting products.

Caption: Reaction of Ph₃PNNC with B(C₆F₅)₃ to form a simple Lewis acid-base adduct.

Caption: Proposed general pathway for the reaction of Ph₃PNNC with strong Group 13 Lewis acids.

Reactivity with Other Lewis Acids

While the reactivity of this compound with Group 13 Lewis acids has been systematically investigated, its interactions with other Lewis acids, such as those from the main group (e.g., Sn, Zn halides) and transition metals, are less explored in the literature. The presence of multiple donor sites suggests a rich coordination chemistry is possible. Based on the established principles, it can be postulated that weaker Lewis acids would likely form simple adducts, whereas highly electrophilic metal centers could potentially induce the N-N bond cleavage and rearrangement observed with the stronger Group 13 Lewis acids. Further research in this area is warranted to fully elucidate the coordination and reactive behavior of this versatile phosphorane.

Conclusion

This compound exhibits a fascinating and dichotomous reactivity with Lewis acids, which is primarily governed by the electrophilicity of the Lewis acidic center. The formation of either a simple adduct or a rearranged chelated product highlights the tunability of its chemical behavior. This guide provides a comprehensive overview of the current understanding of these reactions, with a focus on the well-studied Group 13 Lewis acids. The detailed experimental protocols, quantitative data, and mechanistic visualizations serve as a valuable resource for researchers interested in exploring the synthetic applications of this remarkable reagent. The limited information on its reactivity with a broader range of Lewis acids indicates a promising area for future investigation.

References

Technical Guide: (Isocyanoimino)triphenylphosphorane (CAS 73789-56-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the properties, suppliers, and core applications of (Isocyanoimino)triphenylphosphorane, a key reagent in modern synthetic and medicinal chemistry.

Core Properties

This compound, also known by the trivial name "Pinc," is a versatile, bench-stable solid reagent.[1][2] Its unique amphoteric nature makes it a valuable tool in a variety of chemical transformations, most notably in the synthesis of heterocyclic compounds and for the macrocyclization of peptides.[1][2]

Table 1: Chemical and Physical Properties of CAS 73789-56-7

| Property | Value | Source(s) |

| CAS Number | 73789-56-7 | [3][4][5][6] |

| IUPAC Name | isocyano(triphenyl-λ⁵-phosphanylidene)amine | [3][5] |

| Synonyms | (N-Isocyanoimino)triphenylphosphorane, Pinc | [1][4][7] |

| Molecular Formula | C₁₉H₁₅N₂P | [3][4][6] |

| Molecular Weight | 302.31 g/mol | [3][4] |

| Appearance | White to light yellow powder or solid | [1][7] |

| Melting Point | 160-161 °C | [4] |

| Solubility | Stored under inert gas (nitrogen or argon) at 2-8°C | [4] |

| SMILES | [C-]#[N+]N=P(c1ccccc1)(c2ccccc2)c3ccccc3 | [7] |

| InChI Key | NIDTXBFHPXMXTR-UHFFFAOYSA-N | [3][5][6] |

Key Application: Peptide Macrocyclization for Drug Discovery

A primary application of this compound is in the field of drug discovery, specifically in the synthesis of cyclic peptidomimetics.[4][8] Cyclic peptides often exhibit enhanced metabolic stability, improved membrane permeability, and higher binding affinity to biological targets compared to their linear counterparts. The use of Pinc, in a methodology largely pioneered by the Yudin group, allows for the efficient, one-pot synthesis of peptide macrocycles containing a 1,3,4-oxadiazole moiety.[8] This transformation is significant as the incorporation of the oxadiazole ring can impart favorable pharmacokinetic properties to the resulting peptidomimetic.[1]

The general reaction involves the condensation of a linear peptide (containing a free carboxylic acid and a free amine), an aldehyde, and this compound to yield the cyclic peptidomimetic.

Experimental Protocols

The following is a representative experimental protocol for the this compound-mediated macrocyclization of a linear peptide, based on procedures described in the literature.

General Procedure for the Pinc-mediated Macrocyclization of a Linear Peptide:

-

Preparation of the Reaction Mixture: To a solution of the linear peptide (1.0 equivalent) in dichloromethane (DCM) at a concentration of 0.1 M, add the aldehyde (1.2 equivalents).

-

Addition of Pinc: To the stirred solution, add this compound (1.2 equivalents) in one portion at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford the desired cyclic peptidomimetic.

-

Characterization: The structure and purity of the final product are confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an oxadiazole-containing cyclic peptide using this compound.

Caption: Workflow for Pinc-mediated macrocyclization.

Suppliers

This compound (CAS 73789-56-7) is commercially available from a number of chemical suppliers.

Table 2: Selected Suppliers of CAS 73789-56-7

| Supplier | Product Name | Purity |

| Sigma-Aldrich | (N-Isocyanoimino)triphenylphosphorane | 95% |

| Fisher Scientific | This compound | - |

| TCI America | This compound | >95.0% (HPLC) |

| Ambeed | This compound | - |

| BLD Pharm | This compound | - |

| Benchchem | This compound | - |

References

- 1. Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrilium ion trapping as a strategy to access structurally diverse heterobiaryl-containing peptide macrocycles - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03058J [pubs.rsc.org]

- 3. Versatile peptide macrocyclization with Diels-Alder cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Gewald Synthesis of 2-Aminothiophenes using (Isocyanoimino)triphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald synthesis is a powerful one-pot multicomponent reaction for the preparation of highly substituted 2-aminothiophenes.[1][2] These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.[3][4] This document outlines a novel, proposed methodology for the Gewald synthesis utilizing (Isocyanoimino)triphenylphosphorane as a key reagent. This approach offers the potential for the creation of novel 2-aminothiophene derivatives with unique substitution patterns, thereby expanding the chemical space for drug discovery programs.

This compound , a versatile synthetic building block, is proposed here as a precursor to the active methylene nitrile component in a modified Gewald reaction. The in situ generation of a reactive nitrile species from the isocyanoimino moiety, or its direct participation, could lead to novel thiophene structures. These application notes provide a detailed, albeit theoretical, protocol for researchers interested in exploring this innovative synthetic route.

Proposed Reaction Scheme

The proposed reaction involves the condensation of a carbonyl compound, this compound, and elemental sulfur in the presence of a base to yield a 2-amino-3-substituted thiophene. The triphenylphosphine oxide is expected as a byproduct.

Figure 1: Proposed Reaction Scheme

Caption: A proposed one-pot synthesis of 2-aminothiophenes.

Experimental Protocols

Note: The following protocols are proposed based on established Gewald reaction principles and the known reactivity of the reagents. Optimization of reaction conditions may be necessary.

General Procedure for the Synthesis of 2-Amino-5-substituted-thiophene-3-carbonitrile Derivatives

Materials:

-

Carbonyl compound (e.g., cyclohexanone, acetone, acetophenone)

-

This compound

-

Elemental Sulfur (S₈)

-

Base (e.g., Morpholine, Triethylamine, Piperidine)

-

Solvent (e.g., Ethanol, Methanol, DMF, Dioxane)

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the carbonyl compound (1.0 mmol) and this compound (1.1 mmol) in the chosen solvent (15 mL) in a round-bottom flask, add elemental sulfur (1.2 mmol, 38 mg).

-

Add the base (0.5 mmol) to the reaction mixture.

-

Heat the mixture to reflux (temperature will depend on the solvent used, typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate (30 mL) and washed with 1 M HCl (2 x 15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 2-aminothiophene derivative.

Data Presentation: Hypothetical Yields and Reaction Parameters

The following table summarizes hypothetical quantitative data for the proposed synthesis with various substrates. These values are illustrative and serve as a starting point for experimental investigation.

| Entry | Carbonyl Compound (R1, R2) | Base | Solvent | Time (h) | Temp (°C) | Proposed Product | Hypothetical Yield (%) |

| 1 | Cyclohexanone | Morpholine | Ethanol | 4 | 78 | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 75 |

| 2 | Acetone (CH₃, CH₃) | Triethylamine | Methanol | 3 | 65 | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 68 |

| 3 | Acetophenone (Ph, CH₃) | Piperidine | DMF | 6 | 100 | 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile | 62 |

| 4 | Butanone (CH₃CH₂, CH₃) | Morpholine | Dioxane | 5 | 101 | 2-Amino-5-ethyl-4-methylthiophene-3-carbonitrile | 70 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the proposed synthesis and purification of 2-aminothiophene derivatives.

References

Application Notes and Protocols: Multicomponent Reactions Involving (Isocyanoimino)triphenylphosphorane for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

(Isocyanoimino)triphenylphosphorane has emerged as a versatile and efficient reagent in multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds. Its unique reactivity allows for the rapid construction of complex molecular architectures from simple starting materials in a one-pot fashion. This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-oxadiazoles, a prominent class of heterocycles with significant applications in medicinal chemistry and materials science.

Application Notes

This compound is a stable, solid reagent that facilitates the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through an intramolecular aza-Wittig reaction.[1][2] These reactions are typically performed under mild and neutral conditions, offering high yields and tolerance to a wide range of functional groups.[1][2][3] The resulting 1,3,4-oxadiazole scaffold is a common motif in pharmaceuticals, acting as a bioisostere for ester and amide groups, which can enhance pharmacokinetic properties.

The primary application of this compound in MCRs is the three-component reaction with a carboxylic acid and a carbonyl compound (or its equivalent).[3][4][5] This methodology has also been extended to four-component reactions, further increasing the diversity of the resulting products.[6][7]

Key Advantages:

-

Efficiency: One-pot synthesis reduces the number of purification steps and saves time.[1][2]

-

High Yields: The reactions generally provide good to excellent yields of the desired heterocyclic products.[1][2][3]

-

Mild Conditions: Reactions are often carried out at room temperature without the need for harsh reagents.[2][3]

-

Versatility: A wide range of carboxylic acids, aldehydes, ketones, and amines can be used as starting materials, allowing for the creation of diverse compound libraries.[1][6][7]

General Reaction Scheme: Three-Component Synthesis of 1,3,4-Oxadiazoles

The general mechanism involves the initial reaction of the carboxylic acid with this compound, which then reacts with a carbonyl compound. The resulting intermediate undergoes an intramolecular aza-Wittig reaction to form the 1,3,4-oxadiazole ring and triphenylphosphine oxide as a byproduct.[3]

Caption: General workflow for the three-component synthesis of 1,3,4-oxadiazoles.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles using this compound in multicomponent reactions.

| Entry | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Fluorobenzoic acid, Iodobenzene, this compound | 1,4-Dioxane | 80 then 110 | 3 then 16 | 78 | [1] |

| 2 | Benzoic acid, Biacetyl, this compound | Water | RT | - | High | [4] |

| 3 | 4-Chlorobenzoic acid, Cyclobutanone, this compound | Acetonitrile | RT | - | 90 | [5] |

| 4 | 4-Methylbenzoic acid, 1-Fluoro-4-iodobenzene, this compound | 1,4-Dioxane | 80 then 110 | 3 then 16 | 80 | [8] |

| 5 | 4-Nitrobenzoic acid, this compound | Chloroform | RT | 6 | 92 | [2] |

| 6 | Benzoic acid, Benzaldehyde, this compound | - | Mild | - | 85 | [3] |

| 7 | Aromatic Carboxylic Acid, Aromatic Bis-aldehyde, Secondary Amine, this compound | - | RT | - | Excellent | [9] |

Experimental Protocols

Protocol 1: One-Pot Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles[1]

This protocol describes a one-pot, two-stage procedure for the synthesis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole.

Materials:

-

4-Fluorobenzoic acid

-

(N-Isocyanimino)triphenylphosphorane (NIITP)

-

Anhydrous 1,4-dioxane

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

Procedure:

-

To a dry Schlenk tube under a nitrogen atmosphere, add 4-fluorobenzoic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).

-

Evacuate and backfill the Schlenk tube with nitrogen four times.

-

Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir for 3 hours.

-

After cooling to room temperature, add iodobenzene (0.50 mmol, 2.5 equiv), CuI (0.04 mmol, 20 mol %), 1,10-phenanthroline (0.08 mmol, 40 mol %), and Cs₂CO₃ (0.30 mmol, 1.5 equiv).

-

Place the Schlenk tube in a preheated oil bath at 110 °C and stir for 16 hours.

-

After cooling, the reaction mixture is purified by flash column chromatography to afford the desired product.

Caption: Workflow for the one-pot synthesis-arylation of 1,3,4-oxadiazoles.

Protocol 2: Three-Component Synthesis of 2-Aryl-5-hydroxyalkyl-1,3,4-oxadiazoles[3]

This protocol describes a general procedure for the one-pot, three-component synthesis of 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles.

Materials:

-

Aldehyde (1 mmol)

-

Benzoic acid (1 mmol)

-

(N-Isocyanimino)triphenylphosphorane (1 mmol)

-

Solvent (e.g., CH₂Cl₂)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 mmol) and benzoic acid (1 mmol) in the appropriate solvent.

-

To this solution, add (N-isocyanimino)triphenylphosphorane (1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazole.

Protocol 3: Four-Component Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives[6][7]

This protocol outlines a one-pot synthesis of a 2,5-disubstituted 1,3,4-oxadiazole derivative from a secondary amine, an aromatic aldehyde, a carboxylic acid, and (N-isocyanimino)triphenylphosphorane.

Materials:

-

Secondary amine (e.g., morpholine)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Carboxylic acid (e.g., benzoic acid)

-

(N-Isocyanimino)triphenylphosphorane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a magnetically stirred solution of the secondary amine, aromatic aldehyde, and carboxylic acid in dichloromethane at room temperature, add (N-isocyanimino)triphenylphosphorane.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-